Broussonol E
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Overview
Description
Papyriflavonol A is a pentahydroxyflavone that is flavone substituted with hydroxy groups at positions 3, 5, 7, 3' and 4' and prenyl groups at positions 6 and 5'. Isolated from Broussonetia papyrifera, it exhibits inhibitory activity against phospholipase A2 and tyrosinase. It has a role as a metabolite, an EC 3.1.1.4 (phospholipase A2) inhibitor and an EC 1.14.18.1 (tyrosinase) inhibitor. It is a member of flavonols, a pentahydroxyflavone and a 3'-hydroxyflavonoid.
Scientific Research Applications
Phytochemistry and Pharmacology Overview The genus Broussonetia, which includes Broussonol E, is known for its extensive application in traditional Chinese medicine, encompassing various species like Broussonetia papyrifera (BP), Broussonetia kazinoki (BK), and Broussonetia luzonica (BL). The compounds isolated from these species include flavonoids, polyphenols, phenylpropanoids, alkaloids, terpenoids, steroids, among others. This compound, as a part of this genus, is implicated in a range of pharmacological effects due to its active compounds and extracts. These effects include antitumor, antioxidant, anti-inflammatory, antidiabetic, anti-obesity, antibacterial, and antiviral properties. The applications of Broussonetia in skin wrinkle treatment are also noteworthy. This comprehensive review emphasizes the need for further research to deepen the understanding of the phytochemistry, pharmacology, and broader applications of Broussonetia, including this compound, paving the path for future explorations in this field (Chen et al., 2022).
Pharmacological Properties of Thymus broussonetii Thymus broussonetii Boiss (T. broussonetii), although not directly this compound, is another significant plant used extensively in traditional medicine for treating a variety of diseases, including diarrhea, fever, cough, skin diseases, rheumatism, respiratory ailments, influenza, and digestion problems. Research has outlined the presence of various classes of secondary metabolites such as terpenoids, alkaloids, flavonoids, tannins, coumarins, quinones, carotenoids, and steroids in T. broussonetii. These compounds are responsible for numerous pharmacological activities, notably antibacterial, antifungal, antioxidant, anticancer, anti-inflammatory, insecticidal, antipyretic, antinociceptive, and immunological effects. The study underscores the potential of these compounds, including the need for further toxicological investigations to validate their efficacy and safety. It points to the necessity of additional pharmacokinetic and pharmacodynamic studies to establish their bioavailability (Naceiri Mrabti et al., 2021).
Properties
Molecular Formula |
C25H26O7 |
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Molecular Weight |
438.5 g/mol |
IUPAC Name |
2-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-3,5,7-trihydroxy-6-(3-methylbut-2-enyl)chromen-4-one |
InChI |
InChI=1S/C25H26O7/c1-12(2)5-7-14-9-15(10-18(27)21(14)28)25-24(31)23(30)20-19(32-25)11-17(26)16(22(20)29)8-6-13(3)4/h5-6,9-11,26-29,31H,7-8H2,1-4H3 |
InChI Key |
NQBROFAEMRVICP-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C(C(=CC(=C1)C2=C(C(=O)C3=C(O2)C=C(C(=C3O)CC=C(C)C)O)O)O)O)C |
Canonical SMILES |
CC(=CCC1=C(C(=CC(=C1)C2=C(C(=O)C3=C(O2)C=C(C(=C3O)CC=C(C)C)O)O)O)O)C |
Synonyms |
papyriflavonol A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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